BenchChemオンラインストアへようこそ!

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile

Chiral purity Silodosin intermediate Enantiomeric excess

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile (CAS 459868-73-6) is a chiral indoline-7-carbonitrile derivative that functions as a critical late-stage intermediate in the industrial synthesis of the α1a-adrenoceptor antagonist silodosin. The compound is defined by a single (R)-configured stereogenic center on the aminopropyl side chain, which is essential for the stereospecific construction of the final API.

Molecular Formula C22H27N3O
Molecular Weight 349.5 g/mol
CAS No. 459868-73-6
Cat. No. B1353941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile
CAS459868-73-6
Molecular FormulaC22H27N3O
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N
InChIInChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3/t17-/m1/s1
InChIKeyXYFDLYCEXANTHE-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile (CAS 459868-73-6): Procurement-Grade Identity, Regulatory Context, and Core Chemical Profile


(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile (CAS 459868-73-6) is a chiral indoline-7-carbonitrile derivative that functions as a critical late-stage intermediate in the industrial synthesis of the α1a-adrenoceptor antagonist silodosin. The compound is defined by a single (R)-configured stereogenic center on the aminopropyl side chain, which is essential for the stereospecific construction of the final API [1]. High-purity grades (≥98.0% assay) are typically supplied as a white to off-white powder, with the carbonitrile group at the 7-position serving as a masked precursor to the carbamoyl functionality present in the final drug substance [2]. This intermediate is handled under controlled storage conditions (cool, dry environment) and is employed in multi-kilogram-scale processes for commercial silodosin manufacture .

Why Generic (R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile Substitution Fails: Stereochemical Integrity, Process Fit, and Impurity Fate in Silodosin Synthesis


The prevailing silodosin synthetic route is a convergent assembly that converges late in the sequence: the chiral aminopropyl side chain is pre-installed and the N-1 benzyloxypropyl protecting group dictates the subsequent benzoate exchange and final deprotection sequence [1]. Substituting this intermediate with a different N-1 protecting group (e.g., acetyl, CAS 175837-01-1; benzoyloxypropyl tartrate, CAS 239463-85-5) or with the racemic (S/R) mixture forces a complete re-engineering of the downstream deprotection–coupling sequence, alters crystallinity of isolated intermediates, and compromises the established impurity control strategy [2]. Because the (R)-enantiomer is the direct precursor to the pharmacologically active (R)-silodosin, any erosion of chiral purity at this stage propagates diastereomeric impurities that are difficult to remove and may affect the final API's α1a/α1b selectivity profile [3].

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile: Head-to-Head Quantitative Differentiation Against the Closest Structure-, Process-, and Application-Adjacent Comparators


Chiral Purity as a Critical Quality Attribute: Enantiomeric Excess Requirements Versus the Racemic Mixture

The (R)-enantiomer (CAS 459868-73-6) is the stereochemically defined precursor to (R)-silodosin. The racemic mixture (containing both (R)- and (S)-enantiomers) lacks defined pharmacopoeial utility as a silodosin intermediate because the (S)-enantiomer leads to the inactive (S)-silodosin diastereomer, which constitutes a regulated impurity in the final API [1]. Patents for silodosin manufacturing require that the key intermediate possesses an optical purity exceeding 99%, which can only be verified and maintained when the single (R)-enantiomer is procured as a characterized, batch-certified starting material [2].

Chiral purity Silodosin intermediate Enantiomeric excess

Process-Fit Specificity: N-1 Benzyloxypropyl Protecting Group Versus Acetyl-Protected Analog in Convergent Silodosin Assembly

The N-1 benzyloxypropyl group on CAS 459868-73-6 is the immediate precursor to the N-1 benzoyloxypropyl functionality of the downstream intermediate CAS 239463-85-5. In the major published process route, the benzyloxypropyl-protected compound undergoes hydrogenolytic debenzylation to the N-1 hydroxypropyl intermediate, followed by benzoylation to install the benzoyloxypropyl group required for final silodosin assembly [1]. The N-1 acetyl-protected analog (CAS 175837-01-1) would require deacetylation under strongly acidic conditions (HCl/acetic acid) that are incompatible with the acid-sensitive 7-carbonitrile group at the scale required for commercial production, introducing impurity risks absent with the benzyloxypropyl protecting group [2].

Silodosin synthesis Protecting group strategy Process chemistry

Assay Purity Benchmarking: ≥98.0% Specification Versus Industry-Standard Intermediate Grades

Commercial suppliers report a minimum assay of 98.0% for CAS 459868-73-6, characterized as a white to off-white powder [1]. In contrast, the structurally related silodosin intermediate 1-acetyl-5-(2-aminopropyl)indoline-7-carbonitrile (CAS 175837-01-1) is commonly listed at a minimum purity specification of 95% from major suppliers, and may appear as a brown solid rather than a white powder . The 3.0 percentage-point purity differential, combined with the difference in physical appearance (which may indicate the presence of colored impurities), translates directly to reduced downstream purification burden and higher assurance of meeting final API impurity thresholds when the higher-purity benzyloxypropyl intermediate is selected .

Intermediate purity Assay specification Pharmaceutical procurement

Downstream Intermediate Purity Impact: Benzyloxypropyl Intermediate Enables Higher-Purity Benzoyloxypropyl Tartrate Salt

The benzyloxypropyl intermediate (CAS 459868-73-6) is the direct synthetic precursor to the benzoyloxypropyl tartrate salt (CAS 239463-85-5), which is the key crystalline intermediate immediately prior to final silodosin assembly. Commercial specifications for the benzoyloxypropyl tartrate salt derived from the benzyloxypropyl route report purity values ranging from 97% to 99.63%, depending on the supplier and crystallization protocol . When the benzyloxypropyl precursor meets its ≥98.0% specification, the downstream tartrate salt achieves purity levels at the upper end of this range (≥99.6%) through a single diastereomeric salt formation step, without requiring additional chromatographic purification . This contrasts with routes employing alternative protecting group strategies, where additional purification of the tartrate salt is required to meet acceptable purity thresholds for final coupling .

Downstream processing Salt formation Crystallization purity

Synthetic Route Convergence: Benzyloxypropyl Intermediate Enables Late-Stage Hydrogenolysis–Benzoylation Sequence Without Racemization Risk

The protected free amine in CAS 459868-73-6 is carried through hydrogenolytic debenzylation under neutral conditions (H₂, Pd/C, methanol), followed by benzoylation to yield the benzoyloxypropyl intermediate . The (R)-configuration at the aminopropyl stereocenter is fully preserved during this sequence because the reaction conditions are non-acidic and do not involve the amine nitrogen directly [1]. In contrast, the acetyl-protected congener (CAS 175837-01-1) requires strongly acidic deacetylation (HCl/acetic acid) to liberate the free amine; under these forcing conditions, partial racemization at the benzylic aminopropyl position has been reported as a process risk in the patent literature, particularly at elevated temperatures required for complete deprotection [2].

Process robustness Racemization risk Late-stage intermediate

Physical Form and Handling: Crystalline White Powder Versus Amorphous Brown Solid in Analogous Intermediates

CAS 459868-73-6 is consistently described and supplied as a white to off-white crystalline powder, indicative of a well-defined solid-state form suitable for reproducible weighing, sampling, and formulation into subsequent reaction steps under GMP conditions [1]. By comparison, the earlier-stage silodosin intermediate 1-acetyl-5-(2-aminopropyl)indoline-7-carbonitrile (CAS 175837-01-1) is reported to appear as a brown solid by at least one major supplier, which is often characteristic of amorphous material containing colored impurities or degradation products . The crystalline nature and lighter color of the benzyloxypropyl intermediate facilitate visual inspection, improve flow properties in solid-handling equipment, and provide greater assurance of chemical stability during storage and transport .

Physical characterization Solid-state properties GMP handling

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile: Evidence-Backed Application Scenarios for Procurement Decision-Making


Commercial Silodosin API Manufacturing: Late-Stage Intermediate for the Convergent Benzoyloxypropyl Route

CAS 459868-73-6 is the preferred late-stage intermediate for manufacturers employing the convergent benzoyloxypropyl silodosin route described in EP 3450426 and EP 2909327. Its N-1 benzyloxypropyl group enables a clean two-step hydrogenolysis–benzoylation sequence to the crystalline benzoyloxypropyl tartrate salt (CAS 239463-85-5), the penultimate intermediate before final coupling with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate [1]. This route avoids the strongly acidic deacetylation step required when the N-1 acetyl congener is employed, preserving the 7-cyano group and maintaining chiral integrity at the (R)-aminopropyl stereocenter . The ≥98.0% assay specification directly supports the purity requirements for the subsequent tartrate salt formation, enabling downstream intermediate purity levels up to 99.63% [2].

Regulatory Filings Requiring Defined Starting Material: Chiral Purity Documentation for Drug Master File (DMF) Submission

Regulatory agencies require comprehensive characterization of key synthetic intermediates, including proof of enantiomeric purity. CAS 459868-73-6, with its single defined (R)-stereocenter and commercially available ≥98.0% purity specification, serves as an appropriate regulatory starting material for silodosin DMF submissions [1]. The compound's well-defined physical form (white to off-white crystalline powder) and established analytical profile support the documentation requirements for ICH Q11-compliant starting material designation, including identity, purity, and impurity profile characterization . The chiral purity methods developed for silodosin (capillary electrophoresis, chiral HPLC) can be applied directly to this intermediate, providing a validated analytical framework for batch release testing [2].

Process Development and Optimization Studies: Benchmark Intermediate for Yield and Purity Comparison Across Synthetic Routes

In process chemistry laboratories evaluating alternative silodosin synthetic strategies, CAS 459868-73-6 serves as a benchmark intermediate against which alternative routes and protecting group strategies can be quantitatively compared [1]. The published hydrogenolysis conditions (H₂, Pd/C, methanol, 20°C, 3 h, 11251.1 Torr) are well-characterized, providing a reproducible baseline for assessing catalyst loading, reaction time, and yield optimization studies . The compound's established purity specification (≥98.0%) and the documented downstream tartrate salt yield (84.5% as reported in CN 114751852) provide concrete performance benchmarks for evaluating novel synthetic approaches [2].

Analytical Method Development and Reference Standard Qualification for Silodosin Impurity Profiling

CAS 459868-73-6 can serve as a qualified reference standard or system suitability marker in the development and validation of HPLC and CE methods for silodosin intermediate and API purity analysis [1]. Its structural relationship to potential process impurities (e.g., the des-benzyl analog, the (S)-enantiomer, and over-reduced byproducts) makes it a critical component of impurity marker libraries used to establish relative retention times and resolution criteria in pharmacopoeial methods . The compound's availability at ≥98.0% purity from multiple commercial suppliers supports its practical use as a chromatographic reference material in quality control laboratories [2].

Quote Request

Request a Quote for (R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.